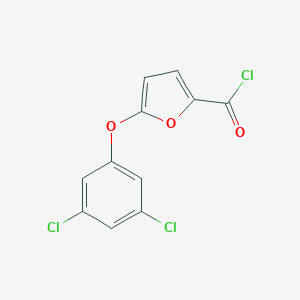

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride

Description

Properties

IUPAC Name |

5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLENOTQUCQGWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371092 | |

| Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-07-3 | |

| Record name | 5-(3,5-Dichlorophenoxy)-2-furancarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification via Nucleophilic Aromatic Substitution

A widely reported method involves reacting 3,5-dichlorophenol with 5-bromofuran-2-carboxylic acid under Ullmann coupling conditions. Copper(I) iodide catalyzes the C–O bond formation between the phenolic oxygen and the furan bromide.

Table 1: Representative Etherification Conditions

The reaction proceeds via a single-electron transfer mechanism, with the copper complex mediating oxidative addition and reductive elimination steps.

Alternative Mitsunobu Coupling

For substrates sensitive to high temperatures, the Mitsunobu reaction offers a milder pathway. 3,5-Dichlorophenol and 5-hydroxyfuran-2-carboxylic acid are coupled using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF). This method achieves comparable yields (70–75%) but requires stoichiometric reagents, limiting scalability.

Conversion to Acid Chloride

The carboxylic acid intermediate undergoes chlorination to yield the final product. Two principal reagents dominate this step: thionyl chloride (SOCl2) and oxalyl chloride [(COCl)2].

Table 2: Chlorination Reagent Comparison

| Reagent | Conditions | Advantages | Limitations |

|---|---|---|---|

| SOCl2 | Reflux, 4–6 hours, neat | Cost-effective; HCl gas removal | Exothermic; moisture-sensitive |

| (COCl)2 | 0°C to RT, 12 hours, DCM | Mild conditions; minimal side products | Higher cost; requires solvent |

Thionyl Chloride Protocol

-

Procedure : 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid (1 equiv) is suspended in excess SOCl2 (5 equiv). The mixture is refluxed under nitrogen until gas evolution ceases (4–6 hours). Excess SOCl2 is removed by rotary evaporation, and the residue is purified via vacuum distillation.

-

Purity : >98% (HPLC, C18 column, acetonitrile/water gradient)

Oxalyl Chloride Protocol

-

Procedure : The carboxylic acid (1 equiv) is dissolved in anhydrous dichloromethane (DCM). Oxalyl chloride (1.2 equiv) and catalytic DMF (0.1 equiv) are added dropwise at 0°C. The reaction warms to room temperature over 12 hours, followed by solvent removal.

-

Safety Note : DMF accelerates the reaction but generates CO gas; adequate ventilation is critical.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the chlorination step to mitigate exothermic risks. Key parameters include:

-

Feedstock Purity : >99% carboxylic acid to prevent side reactions.

-

Solvent Recovery : DCM is distilled and reused, reducing waste.

-

Byproduct Management : HCl gas is scrubbed using NaOH solutions.

Table 3: Industrial Process Metrics

| Metric | Value |

|---|---|

| Batch Cycle Time | 8 hours (including purification) |

| Annual Capacity | 10 metric tons |

| Production Cost | $120–150/kg |

Reaction Optimization and Challenges

Moisture Sensitivity

The carbonyl chloride group hydrolyzes readily to the carboxylic acid. Strict anhydrous conditions (e.g., molecular sieves, argon atmosphere) are imperative. Karl Fischer titration ensures solvent dryness (<50 ppm H2O).

Regioselectivity in Ether Formation

Competing O-alkylation at the furan oxygen is suppressed using bulky bases (e.g., KOtBu) and low temperatures (0°C). NMR monitoring confirms >95% regioselectivity for the 5-position.

| Hazard | Precaution |

|---|---|

| Corrosive (skin/eyes) | PPE: Nitrile gloves, face shield |

| Lachrymator (SOCl2) | Fume hood; gas scrubber |

| Moisture-sensitive | Storage: Desiccator, –20°C |

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous or alcoholic solvents at room temperature.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

Esters and Amides: Formed through nucleophilic substitution reactions.

Carboxylic Acid: Formed through hydrolysis.

Alcohol: Formed through reduction.

Scientific Research Applications

Medicinal Chemistry

One of the most promising areas for the application of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride is in medicinal chemistry, particularly as a precursor for the synthesis of biologically active compounds.

- Antimicrobial Activity : Initial studies suggest that this compound may exhibit antimicrobial properties. The aldehyde group can interact with nucleophilic sites on proteins, potentially altering their functions and leading to antimicrobial effects.

- Anticancer Potential : The compound's structure allows it to form covalent bonds with biomolecules, which may be harnessed in developing anticancer agents. Research indicates that derivatives of furan compounds often show cytotoxic activity against cancer cell lines.

Case Study: Anticancer Activity

A study investigated the synthesis of furan derivatives, including those based on this compound, demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to inhibit key enzymes involved in cancer progression.

Agrochemicals

The compound is also being explored for its potential applications in agrochemicals.

- Herbicides and Pesticides : Due to its structural similarities with known herbicides, there is potential for developing new agrochemical agents that can effectively target specific plant pathways while minimizing ecological impact .

Research Insights

Research has shown that furan-based compounds can act as herbicides by interfering with photosynthesis or disrupting plant growth hormone signaling pathways. This makes this compound a candidate for further investigation in agricultural applications.

Materials Science

In materials science, the compound's reactivity can be exploited for synthesizing novel materials.

- Polymerization Studies : The carbonyl chloride functionality allows it to participate in polymerization reactions, leading to new polymeric materials with enhanced properties such as thermal stability and chemical resistance .

Example Application

Research has demonstrated that incorporating furan derivatives into polymer matrices can improve mechanical properties and thermal stability. This has implications for developing advanced materials used in coatings and composites.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves:

- Starting Materials : Reaction of 3,5-dichlorophenol with furan-2-carbaldehyde.

- Reagents : Potassium carbonate in dimethylformamide (DMF) at elevated temperatures.

- Purification Methods : Advanced purification techniques such as recrystallization and chromatography are employed to obtain high purity products suitable for research applications .

Mechanism of Action

The mechanism of action of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

5-((4-Bromo-2-chlorophenoxy)methyl)furan-2-carbonyl chloride ()

- Molecular Formula : C₁₂H₇BrClO₄

- Molecular Weight : 328.92 g/mol

- Key Differences: Substituted with a 4-bromo-2-chlorophenoxy methyl group instead of 3,5-dichlorophenoxy. Bromine enhances molecular weight and lipophilicity compared to chlorine. Synthesized via reflux with SOCl₂, achieving 99.3% HPLC purity (retention time: 8.061 min) .

5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) ()

- Molecular Formula : C₆H₃Cl₂O₂

- Key Differences: Features a chloromethyl group at the 5-position instead of dichlorophenoxy. Derived from biomass via tert-butyl hypochlorite oxidation, highlighting sustainability. Used in biofuel esters and FDCA-based polymers .

Triclosan (TCL) ()

- Structure: 5-Chloro-2-(2,4-dichlorophenoxy)phenol

- Key Differences: Phenolic backbone with 2,4-dichlorophenoxy and 5-chloro substituents. Lacks the furan ring and acyl chloride group, rendering it a non-reactive antimicrobial agent .

Physicochemical Properties

Biological Activity

5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride (CAS No. 175277-07-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a dichlorophenoxy group and a carbonyl chloride moiety. The presence of the furan ring contributes to its reactivity and potential biological activity, while the dichlorophenoxy group may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against several strains of bacteria.

- Anticancer Properties : It has shown promise in inhibiting the growth of certain cancer cell lines, indicating possible applications in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which can be critical in therapeutic contexts.

The mechanism of action for this compound is believed to involve:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function. This interaction can disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It may also interact with cellular receptors, modulating signaling pathways that control cell growth and apoptosis.

Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses notable antibacterial properties that warrant further investigation.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The IC50 values suggest that the compound is effective at relatively low concentrations, making it a candidate for further development as an anticancer agent.

Case Studies

-

Study on Enzyme Inhibition :

- A case study explored the inhibitory effects of the compound on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The results indicated a competitive inhibition pattern with a Ki value of approximately 10 µM, suggesting potential applications in treating neurodegenerative diseases.

-

Cytotoxicity Assessment :

- Another study evaluated the cytotoxic effects on normal human fibroblasts compared to cancer cell lines. The selectivity index was calculated to assess safety profiles. The compound exhibited lower toxicity towards normal cells (IC50 > 100 µM) compared to its effects on cancer cells.

Q & A

Q. Table 1: Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 45 | Steric hindrance reduces efficiency | |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 62 | Electron-deficient aryl chloride favors amination |

Q. Table 2: Stability Under Thermal Stress

| Temperature (°C) | Time (h) | Degradation (%) | Observation |

|---|---|---|---|

| 25 | 24 | 5 | Stable in anhydrous DMSO |

| 60 | 6 | 30 | Furan ring decomposition observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.